molecular formula C13H17N3O3 B11780394 Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate

Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B11780394
M. Wt: 263.29 g/mol
InChI Key: PKSHJDXWHTZKSO-UHFFFAOYSA-N
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Description

Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a suitable aldehyde or ketone, followed by cyclization with a urea derivative. The reaction is usually carried out in the presence of a strong acid or base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other related compounds.

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

ethyl 7-tert-butyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C13H17N3O3/c1-5-19-12(18)8-6-10-14-11(17)7-9(13(2,3)4)16(10)15-8/h6-7H,5H2,1-4H3,(H,14,17)

InChI Key

PKSHJDXWHTZKSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2C(=CC(=O)NC2=C1)C(C)(C)C

Origin of Product

United States

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